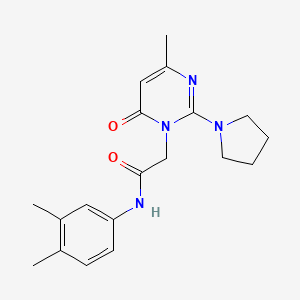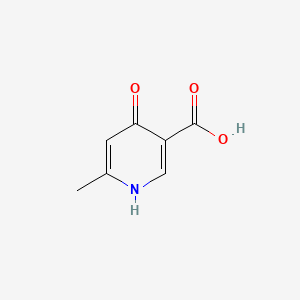
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the tetrazole family. It is commonly known as CKD-516 and is used in scientific research for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Antitumor Activities
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2H-tetrazole-5-carboxamide is involved in the synthesis of broad-spectrum antitumor agents. It is used in creating compounds like 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which have shown curative activity against L-1210 and P388 leukemia. These compounds may act as prodrugs, undergoing transformation to exhibit their antitumor effects in vivo (Stevens et al., 1984).
Structural Studies and Molecular Analysis
The compound is used in structural studies to understand the molecular conformation and interactions in similar compounds. For instance, structural studies of Tinuvin P analogs like 2-(2,4-dimethylphenyl)-2H-benzotriazole have been conducted, providing insights into the molecular conformation around the single bond connecting two aromatic systems. Such studies are crucial for understanding the chemical and physical properties of related molecules (Claramunt et al., 2007).
Solvent Effects on Spectra of Carboxamides
Research has been conducted to understand the effect of solvents on the absorption and fluorescence spectra of related carboxamides. These studies help in estimating the ground and excited state dipole moments of molecules, which are critical in fields like photochemistry and molecular electronics (Patil et al., 2011).
Synthesis of Polyamides
It plays a role in the synthesis of polyamides, which are used in various industrial and scientific applications. For instance, the synthesis and characterization of soluble aromatic polyamides derived from related compounds have been explored, contributing to the development of materials with desirable thermal and mechanical properties (Kakimoto et al., 1985).
Biological Activity in Dyeing Applications
The compound is also significant in the synthesis of novel heterocyclic aryl monoazo organic compounds, which are used in dyeing polyester fibers. These compounds have been evaluated for their antioxidant activity, antitumor activity, and antimicrobial activity, illustrating their multifaceted applications in both industrial and biomedical fields (Khalifa et al., 2015).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-4-3-5-14(11(10)2)18-16(23)15-19-21-22(20-15)13-8-6-12(17)7-9-13/h3-9H,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYKSNQFKHTUNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2361309.png)
![N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2361312.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide](/img/structure/B2361313.png)



![[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2361322.png)

![2-{4-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2361324.png)
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2361325.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)
![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)